molecular formula C12H15N3 B1590340 2-(4-Methylpiperazin-1-YL)benzonitrile CAS No. 85803-63-0

2-(4-Methylpiperazin-1-YL)benzonitrile

Cat. No. B1590340
Key on ui cas rn: 85803-63-0
M. Wt: 201.27 g/mol
InChI Key: RTVRHYSRKFDTFA-UHFFFAOYSA-N
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Patent
US06277872B1

Procedure details

7.48 g of 1-(2-cyanophenyl)-piperazine are refluxed for one hour with 30 ml of formaldehyde and 30 ml of formic acid. The solvents are evaporated in vacuo and the residue is taken up in ether and mixed with water. The mixture is made alkaline with 20% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether. The organic phase is dried over sodium sulphate and concentrated by evaporation in vacuo. To purify the residue it is chromatographed on silica gel with ethyl acetate/isopropanol (70:30, mixed with 1% of a 25% ammonia solution). Yield: 6.7 g (83% of theory).
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)#[N:2].[CH2:15]=O>C(O)=O>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)#[N:2]

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)N1CCNCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
ADDITION
Type
ADDITION
Details
mixed with water
EXTRACTION
Type
EXTRACTION
Details
saturated with potassium carbonate and extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
To purify the residue it
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel with ethyl acetate/isopropanol (70:30
ADDITION
Type
ADDITION
Details
mixed with 1% of a 25% ammonia solution)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=CC=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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